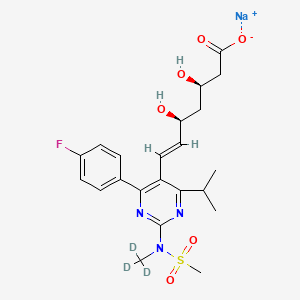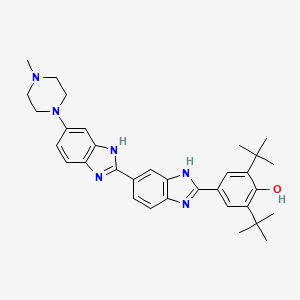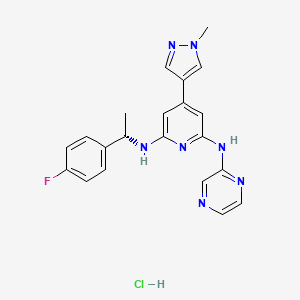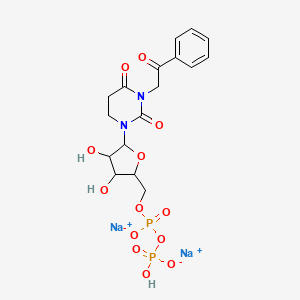
PSB 0474
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PSB 0474, also known as 3-phenacyl-UDP, is a selective and potent P2Y6 receptor agonist . It has an EC50 of 70 nM . PSB 0474 inhibits cell proliferation, increases NO release in astrocytes and microglia cells, and induces astrocytes apoptosis .
Synthesis Analysis
The synthesis and structure-activity relationships of uracil nucleotide derivatives and analogues as agonists at human P2Y2, P2Y4, and P2Y6 receptors have been studied .Molecular Structure Analysis
The molecular weight of PSB 0474 is 522.29 . Its chemical formula is C17H20N2O13P2 . The SMILES representation of its structure isOC@HC@@C(N2CC(C3=CC=CC=C3)=O)=O)([H])O[C@@H]1COP(O)=O)(O)=O . Chemical Reactions Analysis
PSB 0474 is a potent and selective P2Y6 receptor agonist . It induces contractions of rat isolated intrapulmonary arteries in vitro .Physical And Chemical Properties Analysis
The physical appearance of PSB 0474 is a colourless solution . It has a molecular weight of 566.26 and a chemical formula of C17H18N2Na2O13P2 . It is soluble in water at concentrations less than 10mM .Relevant Papers The relevant papers include studies on the synthesis and structure-activity relationships of uracil nucleotide derivatives and analogues as agonists at human P2Y2, P2Y4, and P2Y6 receptors , and the identification of contractile P2Y1, P2Y6, and P2Y12 receptors in rat intrapulmonary artery using selective ligands .
Wissenschaftliche Forschungsanwendungen
Inhibitor of Mycobacterium Tuberculosis Mur Ligases
This compound has been used in the synthesis of various 5′-Deoxy-5′- (4-Substituted-1,2,3-Triazol-1-yl)-Uridine Analogues as inhibitors of Mycobacterium tuberculosis Mur Ligases . These ligases are involved in the peptidoglycan biosynthesis, a crucial process for the survival of the bacteria .
Research in Heterocyclic Compounds
The compound has been involved in the research of 4,5-Dioxo-and 4-oxo-2,3-diaryl-5-diazo-6,6-dimethyl-4,5,6,7-tetrahydroindazoles . These studies contribute to the understanding of the chemical properties and potential applications of these heterocyclic compounds .
P2Y6 Receptor Agonist
As “PSB 0474”, this compound is a potent and selective P2Y6 receptor agonist . P2Y6 receptors are a type of purinergic receptors involved in various physiological processes. This compound can be used in research to understand the role of P2Y6 receptors .
Inducing Contractions of Rat Isolated Intrapulmonary Arteries
“PSB 0474” has been shown to induce contractions of rat isolated intrapulmonary arteries in vitro . This suggests potential applications in the study of pulmonary physiology and pathophysiology .
Phosphate-Solubilizing Bacteria (PSB) Research
While not directly related to the compound itself, the term “PSB” is also used in the context of phosphate-solubilizing bacteria . These bacteria play a crucial role in the phosphorus cycle and have significant implications for agriculture and environmental science .
Wirkmechanismus
Target of Action
PSB 0474, also known as Disodium;[[5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate or CID 76156008, is a selective and potent P2Y6 receptor agonist . The P2Y6 receptor is a subtype of the P2Y family of G-protein coupled receptors that respond to extracellular nucleotides.
Mode of Action
PSB 0474 interacts with its target, the P2Y6 receptor, by binding to it. This binding event triggers a series of intracellular events, leading to the activation of the receptor .
Result of Action
PSB 0474 has been shown to inhibit cell proliferation and induce apoptosis in astrocytes . It also increases nitric oxide (NO) release in astrocytes and microglia cells .
Eigenschaften
IUPAC Name |
disodium;[[5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O13P2.2Na/c20-11(10-4-2-1-3-5-10)8-19-13(21)6-7-18(17(19)24)16-15(23)14(22)12(31-16)9-30-34(28,29)32-33(25,26)27;;/h1-5,12,14-16,22-23H,6-9H2,(H,28,29)(H2,25,26,27);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZRPHOJBJBHLG-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N(C1=O)CC(=O)C2=CC=CC=C2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2Na2O13P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium;[[5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
Q & A
Q1: How does PSB 0474 interact with its target and what are the downstream effects?
A: PSB 0474 acts as a potent and selective agonist of the P2Y6 receptor, a G protein-coupled receptor primarily activated by UDP. [] Upon binding to P2Y6, PSB 0474 initiates a signaling cascade leading to increased intracellular calcium levels ([Ca2+]i). This rise in [Ca2+]i plays a crucial role in promoting osteogenic differentiation, as demonstrated by increased alkaline phosphatase (ALP) activity in human bone marrow stromal cells (BMSCs). []
Q2: What is the role of PSB 0474 in understanding the function of P2Y6 receptors in rat intrapulmonary arteries?
A: Research shows that both ATP and UDP can induce constriction in rat intrapulmonary arteries. [, ] PSB 0474, being a selective P2Y6 agonist, was instrumental in confirming the presence and functionality of contractile P2Y6 receptors in these arteries. This was evidenced by its ability to evoke concentration-dependent contractions that were significantly more potent compared to UDP. [, ] These findings helped establish P2Y6 as a major target for UDP-induced vasoconstriction in this vascular bed.
Q3: How does the activity of PSB 0474 compare to other P2Y receptor agonists in the context of osteogenic differentiation?
A: Studies on human BMSCs have demonstrated that PSB 0474 effectively mimics the osteogenic effects of both UTP and UDP, leading to increased ALP activity. [] In contrast, UTPγS, another P2Y receptor agonist, did not elicit similar effects, suggesting a specific role for P2Y6 activation in osteogenesis. [] This highlights the value of PSB 0474 as a pharmacological tool for dissecting the individual contributions of different P2Y receptor subtypes in complex biological processes.
Q4: How does the expression of P2Y receptors and ectonucleotidases influence the effectiveness of PSB 0474 over time in BMSC cultures?
A: Research indicates that the expression of P2Y receptors and ectonucleotidases changes as BMSCs differentiate in culture. [] While P2Y6 expression remains relatively stable, P2Y2 and P2Y4 become more prominent in less proliferative, differentiated cultures. [] Additionally, the activity of ectonucleotidases, responsible for degrading extracellular nucleotides like UTP and UDP, increases with BMSC differentiation. [] This dynamic interplay between receptor expression and nucleotide degradation could influence the responsiveness of BMSCs to PSB 0474 over time.
Q5: Are there any known antagonists of PSB 0474's action on P2Y6 receptors?
A: Yes, MRS 2578 is a known antagonist of P2Y6 receptors and effectively blocks the actions of PSB 0474. [] Experiments have shown that MRS 2578 prevents both the increase in [Ca2+]i and the induction of osteogenic differentiation typically observed with PSB 0474 or UDP. [] This further strengthens the evidence for P2Y6 as the primary mediator of these effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B1139443.png)
![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)
![2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide](/img/structure/B1139445.png)

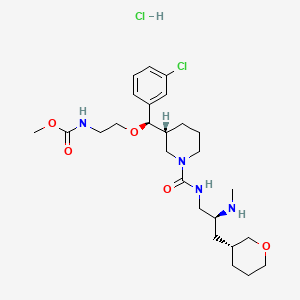

![(3R)-N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B1139451.png)
